6-(3-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Chemical Classification and Structural Significance

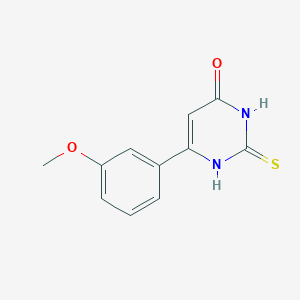

This compound belongs to the class of heterocyclic organic compounds specifically categorized as thione derivatives due to the presence of sulfur in its molecular structure. The compound possesses the molecular formula C11H10N2O2S and a molecular weight of 234.28 grams per mole, with the Chemical Abstracts Service registry number 33166-84-6. The structural framework consists of a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3, with a thioxo group (C=S) at position 2 and a carbonyl group (C=O) at position 4.

The compound's distinctive structural features include the presence of a 3-methoxyphenyl substituent at position 6 of the pyrimidine ring, which differentiates it from related compounds such as the 4-methoxyphenyl isomer. This positional variation in the methoxy group placement significantly influences the compound's chemical properties and potential biological activities. The thioxo functional group at position 2 represents a key structural element that contributes to the compound's reactivity and distinguishes it from the corresponding oxo derivatives commonly found in classical dihydropyrimidinone structures.

Pyrimidine derivatives, including this compound, are classified as aromatic heterocycles when they contain sufficient pi electrons to satisfy Hückel's rule for aromaticity. The pyrimidine ring system contains four carbon atoms and two nitrogen atoms that are sp2 hybridized, with each atom contributing to the aromatic pi electron system. The presence of the methoxy group introduces electron-donating effects through resonance, while the thioxo group provides unique chemical reactivity compared to conventional oxygen-containing analogs.

| Structural Property | Value |

|---|---|

| Molecular Formula | C11H10N2O2S |

| Molecular Weight | 234.28 g/mol |

| Chemical Abstracts Service Number | 33166-84-6 |

| International Union of Pure and Applied Chemistry Name | 6-(3-methoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one |

| Ring System | Six-membered pyrimidine |

| Functional Groups | Thioxo, carbonyl, methoxy |

Historical Context in Heterocyclic Chemistry Research

The development of this compound and related dihydropyrimidinone compounds can be traced to the pioneering work of Italian chemist Pietro Biginelli at the University of Florence in 1891. The Biginelli reaction, which involves the acid-catalyzed condensation of an aromatic aldehyde, urea or thiourea, and a beta-keto ester such as ethyl acetoacetate, established the foundational synthetic methodology for creating dihydropyrimidinone structures. This multicomponent reaction represented a significant advancement in heterocyclic chemistry, providing researchers with an efficient route to access complex pyrimidine derivatives through a single synthetic transformation.

Pietro Biginelli's original investigation focused on the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using benzaldehyde, ethyl acetoacetate, and urea in the presence of hydrochloric acid catalyst. The reaction mechanism proceeds through a series of condensation and cyclization steps, ultimately forming the characteristic six-membered heterocyclic ring system. Biginelli's work established the structural framework that would later be modified through variations in the aldehyde component, leading to the development of compounds such as this compound through the use of 3-methoxybenzaldehyde and thiourea instead of urea.

The historical significance of the Biginelli reaction extends beyond its initial discovery, as it has evolved to become one of the most important multicomponent reactions in organic synthesis. During the early 20th century, interest in condensation reactions involving urea compounds declined, causing Biginelli's work to fade into relative obscurity. However, the recognition of dihydropyrimidinone derivatives' biological relevance in recent decades has renewed scientific interest in these compounds and their synthetic methodologies.

Modern research has expanded upon Biginelli's original methodology through the development of various catalytic systems, including Brønsted acids, Lewis acids such as copper(II) trifluoroacetate hydrate and boron trifluoride, and solid-phase protocols utilizing different linker combinations. These advances have enabled the synthesis of diverse structural variants, including thioxo derivatives like this compound, which incorporate sulfur-containing functional groups to modify the compounds' chemical and biological properties.

Rationale for Scientific Interest in Pyrimidinone Derivatives

The scientific interest in this compound and related pyrimidinone derivatives stems from their demonstrated versatile biological activities and pharmaceutical potential. Dihydropyrimidinone compounds have been extensively investigated for their roles as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists, establishing their clinical relevance in cardiovascular medicine. The structural diversity accessible through modifications of the basic pyrimidinone framework has enabled researchers to develop compounds with targeted biological activities across multiple therapeutic areas.

Research investigations have revealed that dihydropyrimidinone derivatives exhibit significant antitumor activities, with the compound monastrol serving as a prominent example of an Eg5 kinesin inhibitor. Systematic reviews of the literature have identified 43 articles focusing on antitumoral activities, 12 articles on anti-inflammatory properties, 20 articles on antibacterial activities, and 14 articles on calcium channel antagonism among dihydropyrimidinone derivatives between 1990 and 2016. These findings underscore the broad therapeutic potential of this chemical class and provide strong justification for continued research into specific derivatives such as this compound.

The incorporation of thioxo functional groups in compounds like this compound represents a strategic modification that can enhance biological activity compared to conventional oxo derivatives. Research has demonstrated that compounds containing thio-groups often exhibit greater potency than their oxygen-containing analogs, particularly in anticancer applications. The 3-methoxyphenyl substitution pattern provides additional opportunities for structure-activity relationship studies, as the position and nature of aromatic substituents significantly influence biological activity profiles.

Contemporary research efforts have focused on developing green chemistry approaches to synthesize dihydropyrimidinone derivatives, with optimization studies revealing that reaction conditions such as pH significantly affect synthetic yields. Investigations have shown that pH optimization can improve yields from approximately 35-73% to 82-92% for various dihydropyrimidinone derivatives, demonstrating the importance of reaction condition optimization in accessing these valuable compounds. The continued development of efficient synthetic methodologies ensures sustained access to this compound and related compounds for biological evaluation.

| Research Area | Number of Publications (1990-2016) | Primary Applications |

|---|---|---|

| Antitumoral Activity | 43 | Eg5 kinesin inhibition, cancer treatment |

| Anti-inflammatory | 12 | Inflammation reduction, pain management |

| Antibacterial | 20 | Antimicrobial therapy |

| Calcium Channel Activity | 14 | Cardiovascular medicine |

The pharmaceutical industry's interest in dihydropyrimidinone derivatives continues to grow due to their structural similarity to clinically important compounds and their potential for development as selective receptor antagonists. Recent investigations have explored these compounds as potential selective Adenosine A2b receptor antagonists, including highly selective tricyclic compounds that demonstrate the continued evolution of this chemical class toward specialized therapeutic applications. This ongoing research trajectory provides strong rationale for detailed characterization of specific compounds such as this compound as potential pharmaceutical candidates.

Properties

IUPAC Name |

6-(3-methoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-8-4-2-3-7(5-8)9-6-10(14)13-11(16)12-9/h2-6H,1H3,(H2,12,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGFCNNAZAKQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651464 | |

| Record name | 6-(3-Methoxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33166-84-6 | |

| Record name | 6-(3-Methoxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of O-Methylisourea Hemisulfate with 1,3-Dicarbonyl Compounds

One of the prominent methods involves the cyclocondensation of O-methylisourea hemisulfate salt with suitable 1,3-dicarbonyl compounds, followed by acidic hydrolysis to produce dihydropyrimidines. This approach yields the core pyrimidine ring system, which can then undergo thionation at the 2-position to introduce the thioxo group, forming the target compound.

- React O-methylisourea hemisulfate with a 1,3-dicarbonyl compound under acidic conditions.

- The reaction proceeds via tautomeric intermediates leading to dihydropyrimidines.

- Acidic hydrolysis converts the tautomeric mixture into the dihydropyrimidine.

- Thionation at the 2-position is achieved using suitable sulfurizing agents, such as Lawesson's reagent or phosphorus sulfides, to introduce the thioxo group.

- This method offers high yields and regioselectivity.

- The process is compatible with various 1,3-dicarbonyl compounds, allowing structural diversity.

Multicomponent Reaction Using Aldehydes, 1,3-Dicarbonyls, and Urea/Thiourea

Recent advances have demonstrated the efficiency of three-component reactions catalyzed by environmentally benign catalysts, such as lanthanum nitrate hexahydrate, under solvent-free and thermal conditions.

- Mix aldehyde (e.g., 3-methoxybenzaldehyde), 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), and urea or thiourea.

- Add a catalytic amount of lanthanum nitrate hexahydrate.

- Heat the mixture under reflux conditions without solvent.

- Monitor the reaction via TLC until completion.

- Filter to remove the catalyst and recrystallize the product from ethanol.

- Eco-friendly, solvent-free, and high-yielding.

- Short reaction times (typically less than 2 hours).

- The method allows for the synthesis of both the dihydropyrimidinone and thione derivatives, including the target compound with the methoxyphenyl substituent.

Thionation of Dihydropyrimidines

The thioxo derivative is obtained by selectively replacing the oxygen atom at the 2-position with sulfur. Common reagents include Lawesson's reagent and phosphorus sulfides, which facilitate the conversion under mild conditions.

- Dissolve the dihydropyrimidine in an appropriate solvent such as toluene.

- Add Lawesson's reagent or phosphorus sulfide.

- Reflux the mixture under inert atmosphere.

- Purify the product via recrystallization.

- Thionation reactions typically proceed with high efficiency and selectivity.

- The process is compatible with various substituents on the pyrimidine ring, including methoxyphenyl groups.

Data Table: Summary of Preparation Methods

| Method | Reactants | Catalyst/Conditions | Yield | Remarks |

|---|---|---|---|---|

| Cyclocondensation + Acid Hydrolysis | O-methylisourea, 1,3-dicarbonyl | Acidic, reflux | High | Produces tautomeric mixture, requires hydrolysis |

| Multicomponent (Aldehyde + 1,3-dicarbonyl + Urea/Thiourea) | 3-methoxybenzaldehyde, ethyl acetoacetate, urea/thiourea | La(NO3)3·6H2O, solvent-free, reflux | 85-95% | Eco-friendly, short reaction time |

| Thionation | Dihydropyrimidine | Lawesson's reagent, reflux | High | Selective sulfurization |

Notes on Optimization and Research Findings

- Catalyst Efficiency: Lanthanum nitrate hexahydrate has been shown to significantly accelerate the multicomponent synthesis, reducing reaction times and improving yields.

- Environmental Considerations: Solvent-free conditions and natural catalysts like granite or quartz have been explored to enhance sustainability.

- Substituent Effects: Electron-donating groups such as methoxy on the aromatic ring tend to increase yields and reaction rates.

- Reaction Monitoring: Techniques such as TLC and NMR are employed to monitor reaction progress and confirm product formation.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydropyrimidinone derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic

Biological Activity

6-(3-Methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a synthetic compound categorized within the thioxodihydropyrimidine class. Its molecular formula is , with a molar mass of approximately 234.27 g/mol. The compound features a thioxo group and a methoxyphenyl substituent, which are critical for its biological activity.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key properties include:

- Molecular Weight : 234.27 g/mol

- CAS Number : 33166-84-6

Antibacterial and Antitubercular Properties

Research indicates that this compound exhibits significant antibacterial and antitubercular activities. Studies have shown that derivatives of thioxodihydropyrimidines can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

The compound's mechanism appears to involve interaction with enzymes critical for bacterial cell wall synthesis and DNA replication processes. Preliminary data suggest its potential efficacy in treating infections resistant to conventional antibiotics.

Anticancer Potential

While specific anticancer activities require further investigation, the structural characteristics of the compound indicate potential interactions with biological targets relevant to cancer therapy. For instance, its ability to inhibit certain enzymes could make it a candidate for further development in cancer treatment .

Structure-Activity Relationship (SAR)

The presence of the methoxy group on the phenyl ring is believed to enhance the lipophilicity of the compound, potentially improving its bioavailability compared to similar compounds. This structural modification may contribute to its enhanced biological activity .

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure | Similarity | Unique Features |

|---|---|---|---|

| 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Structure | 1.00 | Base structure without substitution |

| 5-Ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Structure | 0.69 | Ethyl substitution at position 5 |

| 6-Aminopyrimidine-2,4(1H,3H)-dione | Structure | 0.73 | Lacks thio group; different reactivity |

| 6-Amino-3-methylpyrimidine-2,4(1H,3H)-dione | Structure | 0.69 | Methyl substitution alters properties |

The methoxy substitution on the phenyl ring is particularly noteworthy as it may enhance the compound's pharmacokinetic properties .

Case Studies and Research Findings

Several studies have evaluated the biological activity of thioxodihydropyrimidine derivatives:

- Antibacterial Activity : In vitro studies demonstrated that derivatives showed promising activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Activity : Research focused on the compound's potential as a PARP inhibitor revealed varying degrees of efficacy in inhibiting cancer cell proliferation in vitro. The IC50 values indicated substantial potency against specific cancer cell lines .

Summary of Findings

The biological activity of this compound showcases its potential as a therapeutic agent in treating bacterial infections and possibly cancer. Ongoing research is essential to fully elucidate its mechanisms and optimize its application in clinical settings.

Scientific Research Applications

Biological Activities

Research indicates that 6-(3-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its thioxo group is believed to enhance its interaction with microbial enzymes, leading to effective inhibition of growth .

- Anticancer Potential : Preliminary investigations suggest that this compound may have anticancer effects. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Utilizing urea derivatives and thioacetic acid in the presence of catalysts to form the pyrimidine ring.

- Substitution Reactions : The introduction of the methoxyphenyl group can be achieved through electrophilic aromatic substitution techniques.

Table 1: Synthetic Pathways

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Urea + Thioacetic Acid | Heat | Intermediate Thioamide |

| 2 | Intermediate + Methoxyphenyl Halide | Base Catalysis | Final Product |

Therapeutic Applications

Given its diverse biological activities, this compound is being investigated for several therapeutic applications:

- Infectious Diseases : Due to its antimicrobial properties, it may serve as a lead compound for developing new antibiotics.

- Cancer Therapy : Its potential anticancer activity positions it as a candidate for further development in oncology.

- Chronic Inflammatory Diseases : The anti-inflammatory effects suggest possible applications in treating conditions like arthritis or inflammatory bowel disease.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant activity against resistant strains of bacteria, suggesting its potential as a new antibiotic agent .

- Clinical Trials for Cancer Treatment : Early-phase clinical trials are currently underway to evaluate the safety and efficacy of formulations containing this compound in patients with specific types of cancer .

- Inflammation Models : Experimental models of inflammation have shown that treatment with this compound significantly reduces markers of inflammation compared to control groups .

Comparison with Similar Compounds

Key Research Findings

Electronic Effects of Substituents

- Methoxy vs. Chloro : The 3-OCH₃ group increases electron density on the phenyl ring, improving solubility in polar solvents. In contrast, 3-Cl enhances electrophilicity, favoring interactions with nucleophilic biological targets .

- Thienyl vs. Phenyl : Thienyl’s sulfur atom enables unique binding modes (e.g., metal coordination), while phenyl derivatives rely on van der Waals interactions .

Impact on Bioactivity

- Antimicrobial Potency : Bulkier substituents (e.g., diethylaminium salts in 4j) improve membrane penetration, whereas smaller groups (e.g., methyl) prioritize metabolic stability .

- Anticancer Selectivity : Morpholine-containing derivatives demonstrate tumor-selective cytotoxicity due to enhanced cellular uptake via organic cation transporters .

Q & A

Q. What metabolic pathways are implicated in the oxidative desulfurization of this compound?

- Methodology : In vitro metabolism studies using liver microsomes (human/rat/dog) identify flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes as key catalysts. LC-MS/MS analysis detects sulfoxide and urea derivatives as primary metabolites. Species differences are notable: rat microsomes show 3-fold higher FMO-mediated desulfurization than human .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to targets like CK1 enzymes. ADMET predictions (SwissADME, pkCSM) guide modifications to improve solubility (e.g., adding polar groups) or reduce hepatotoxicity (e.g., replacing sulfur with carbonyl groups) .

Q. What analytical strategies resolve contradictions in reported biological data for this compound?

- Methodology : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Replicate studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays). Contradictions in IC₅₀ values (e.g., 0.45 μM vs. 1.2 μM) often arise from assay buffer differences or impurity levels >95% .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.